molecular formula C12H16FN3O B8111591 N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

Cat. No.: B8111591
M. Wt: 237.27 g/mol
InChI Key: FQFHPHPQJXWYRC-UHFFFAOYSA-N
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Description

N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves multistep organic reactions. One common approach is the condensation of 3-fluoropyridine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are being explored to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain pathways by binding to enzymes or receptors, thereby influencing cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives
  • 3-Azabicyclo[3.2.2]nonanes

Uniqueness

N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-10-2-1-4-15-11(10)16-9-6-12(17-7-9)3-5-14-8-12/h1-2,4,9,14H,3,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFHPHPQJXWYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(CO2)NC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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